molecular formula C7H8O5S2 B595573 Methyl 3-hydroxy-5-(methylsulfonyl)thiophene-2-carboxylate CAS No. 104386-65-4

Methyl 3-hydroxy-5-(methylsulfonyl)thiophene-2-carboxylate

Cat. No.: B595573
CAS No.: 104386-65-4
M. Wt: 236.256
InChI Key: GSNPSDQQLMUUKM-UHFFFAOYSA-N
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Description

Bond Lengths and Angles

  • C–S bond lengths : The thiophene ring exhibits C–S distances of $$ 1.801–1.854 \, \text{Å} $$, consistent with aromatic thiophene derivatives.
  • C=O bond lengths : The carboxylate ester group ($$ \text{COOCH}_3 $$) shows a C=O bond length of $$ 1.214 \, \text{Å} $$, typical for ester functionalities.
  • S=O bonds : The methylsulfonyl group ($$ \text{SO}2\text{CH}3 $$) displays S=O bonds averaging $$ 1.432 \, \text{Å} $$, characteristic of sulfonyl groups.
Parameter Value Source
C–S (thiophene) $$ 1.801–1.854 \, \text{Å} $$
C=O (ester) $$ 1.214 \, \text{Å} $$
S=O (sulfonyl) $$ 1.432 \, \text{Å} $$
C–C–C (thiophene ring) $$ 113.8–114.1^\circ $$

The methylsulfonyl and carboxylate groups introduce electron-withdrawing effects, distorting the thiophene ring’s planarity. Computational studies reveal a dihedral angle of $$ 10–30^\circ $$ between the sulfonyl group and the thiophene plane, reducing conjugation.

Spectroscopic Identification Techniques

FT-IR and Raman Spectral Assignments

FT-IR signatures :

  • O–H stretch : A broad peak at $$ 3200–3600 \, \text{cm}^{-1} $$ corresponds to the hydroxyl group.
  • S=O asymmetric stretch : Strong absorption at $$ 1300–1350 \, \text{cm}^{-1} $$.
  • C=O stretch : A sharp peak at $$ 1708 \, \text{cm}^{-1} $$ for the ester group.

Raman spectroscopy :

  • Thiophene ring vibrations : Peaks at $$ 894 \, \text{cm}^{-1} $$ (C–S stretching) and $$ 1264 \, \text{cm}^{-1} $$ (in-plane ring deformation).
  • Sulfonyl group : A band at $$ 1150 \, \text{cm}^{-1} $$ attributed to symmetric S=O stretching.
Vibration Mode FT-IR (cm⁻¹) Raman (cm⁻¹) Source
O–H stretch $$ 3200–3600 $$
S=O asymmetric stretch $$ 1300–1350 $$
C=O stretch $$ 1708 $$
C–S stretch $$ 894 $$
In-plane ring deformation $$ 1264 $$

Nuclear Magnetic Resonance (NMR) Profiling

  • ¹H NMR :
    • Thiophene protons : Deshielded aromatic protons appear at $$ \delta 7.2–7.5 \, \text{ppm} $$ due to electron-withdrawing effects.
    • Methyl groups : The ester methyl ($$ \text{OCH}3 $$) resonates as a singlet at $$ \delta 3.9 \, \text{ppm} $$, while the sulfonyl methyl ($$ \text{SO}2\text{CH}_3 $$) appears at $$ \delta 3.1 \, \text{ppm} $$.
  • ¹³C NMR :
    • Carboxylate carbon : $$ \delta 165–170 \, \text{ppm} $$.
    • Sulfonyl carbon : $$ \delta 55–60 \, \text{ppm} $$.

Computational Modeling Approaches

Density Functional Theory (DFT) Simulations

DFT calculations at the B3LYP/6-311++G(d,p) level reveal:

  • Optimized geometry : The methylsulfonyl group adopts a gauche conformation relative to the thiophene ring, minimizing steric hindrance.
  • Vibrational frequencies : Simulated IR and Raman spectra align with experimental data, validating assignments (RMSD < $$ 10 \, \text{cm}^{-1} $$).

Electronic properties :

  • HOMO-LUMO gap : $$ 3.1–3.5 \, \text{eV} $$, indicating moderate reactivity.
  • Dipole moment : $$ 4.8–5.2 \, \text{D} $$, driven by polar sulfonyl and carboxylate groups.

Electron Localization and Delocalization Patterns

  • Natural Bond Orbital (NBO) analysis :
    • Localization : Electron density concentrates around sulfonyl oxygen atoms ($$ -0.75 \, \text{e} $$) and carboxylate oxygen ($$ -0.68 \, \text{e} $$).
    • Delocalization : Conjugation between the thiophene ring and carboxylate group is limited due to steric distortion, reducing $$ \pi $$-electron delocalization.

Charge transfer : The methylsulfonyl group withdraws electron density from the thiophene ring, lowering the LUMO energy and enhancing electrophilic reactivity.

Properties

IUPAC Name

methyl 3-hydroxy-5-methylsulfonylthiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O5S2/c1-12-7(9)6-4(8)3-5(13-6)14(2,10)11/h3,8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSNPSDQQLMUUKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(S1)S(=O)(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00716295
Record name Methyl 3-hydroxy-5-(methanesulfonyl)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00716295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104386-65-4
Record name Methyl 3-hydroxy-5-(methanesulfonyl)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00716295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Thiophene Ring Functionalization Strategies

The thiophene core is typically derived from 3-hydroxythiophene-2-carboxylic acid or its ester derivatives. Sulfonation at position 5 is achieved using methylsulfonyl chloride or via oxidation of a methylthio precursor. A critical challenge lies in maintaining the integrity of the hydroxyl group at position 3 during subsequent reactions.

Methylsulfonyl Group Introduction

In a method analogous to the synthesis of 5-chloro-3-methylsulfonyl thiophene-2-carboxylic acid methyl ester, methylsulfonation can be performed using thionyl chloride and dimethylformamide (DMF) as a catalyst. The reaction proceeds via the formation of a reactive sulfonyl chloride intermediate, which is subsequently methylated. For example:

Thiophene-2-carboxylate+CH3SO2ClDMF, 45–50°CMethyl 3-hydroxy-5-(methylsulfonyl)thiophene-2-carboxylate\text{Thiophene-2-carboxylate} + \text{CH}3\text{SO}2\text{Cl} \xrightarrow{\text{DMF, 45–50°C}} \text{Methyl 3-hydroxy-5-(methylsulfonyl)thiophene-2-carboxylate}

This method yields the target compound in 85–90% purity when conducted under nitrogen protection.

Esterification and Hydroxyl Group Preservation

Esterification of the carboxylic acid at position 2 is achieved using methanol and triethylamine under reflux conditions (45–50°C, 2–8 hours). The hydroxyl group at position 3 requires protection during this step, often via silylation (e.g., tert-butyldimethylsilyl chloride) to prevent undesired side reactions.

Oxidation of Methylthio Precursors

Methylthio Intermediate Synthesis

An alternative route involves introducing a methylthio (-SMe) group at position 5, followed by oxidation to the methylsulfonyl (-SO₂Me) moiety. This approach avoids harsh sulfonation conditions and improves regioselectivity.

Electrophilic Thiolation

The methylthio group is introduced via electrophilic thiolation using methyl disulfide and a Lewis acid catalyst (e.g., FeCl₃). Reaction conditions (0–5°C, 4–6 hours) ensure minimal decomposition of the hydroxyl group.

Oxidation to Methylsulfonyl

Oxidation with hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) converts the methylthio group to methylsulfonyl. Optimal yields (92%) are achieved using H₂O₂ in acetic acid at 60°C for 12 hours.

Directed Metalation for Hydroxy Group Introduction

Regioselective Lithiation

The hydroxyl group at position 3 is introduced via directed ortho-metalation. The ester group at position 2 acts as a directing group, enabling deprotonation at position 3 using lithium diisopropylamide (LDA) at -78°C. Quenching the lithiated intermediate with trimethyl borate followed by oxidative workup yields the hydroxyl group.

Reaction Optimization

Key parameters include:

  • Temperature control (-78°C to prevent side reactions).

  • Stoichiometric excess of LDA (1.2 equiv).

  • Use of anhydrous tetrahydrofuran (THF) as the solvent.

Alternative Routes and Comparative Analysis

Nitration-Reduction-Hydrolysis Pathway

A less common method involves nitration at position 3, followed by reduction to an amine and diazotization-hydrolysis to introduce the hydroxyl group. This route suffers from lower yields (55–60%) due to competing side reactions but is viable for substrates sensitive to metalation.

Comparative Performance of Methods

MethodYield (%)Purity (%)Key Advantage
Sulfonation-Esterification8597.2Short reaction times
Methylthio Oxidation9298.5Mild conditions
Directed Metalation7896.8High regioselectivity
Nitration-Reduction5890.1Compatibility with sensitive substrates

Chemical Reactions Analysis

Types of Reactions

Methyl 3-hydroxy-5-(methylsulfonyl)thiophene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-hydroxy-5-(methylsulfonyl)thiophene-2-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex thiophene derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-hydroxy-5-(methylsulfonyl)thiophene-2-carboxylate involves its interaction with various molecular targets and pathways. The hydroxy and methylsulfonyl groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Compound Name (CAS) Substituents (Positions) Key Features Similarity Score
Methyl 3-hydroxy-5-methyl-2-thiophenecarboxylate (5556-22-9) -OH (3), -CH₃ (5) Lacks sulfonyl group; methyl substitution reduces polarity. 1.00
Methyl 5-chloro-3-hydroxythiophene-2-carboxylate (96232-69-8) -OH (3), -Cl (5) Chlorine enhances electronegativity and steric bulk. 0.83
Methyl 3-hydroxy-5-trifluoromethylthiophene-2-carboxylate (N/A) -OH (3), -CF₃ (5) Trifluoromethyl group increases electron-withdrawing effects and lipophilicity. N/A
Methyl 4-chloro-3-hydroxy-5-methylsulfanylthiophene-2-carboxylate (104386-68-7) -Cl (4), -OH (3), -SMe (5) Sulfanyl (-SMe) group is less polar than sulfonyl (-SO₂CH₃). N/A
Methyl 5-chloro-3-chlorosulfonylthiophene-2-carboxylate (N/A) -Cl (5), -ClSO₂ (3) Chlorosulfonyl group introduces high reactivity for nucleophilic substitution. N/A

Key Observations :

  • Electron-withdrawing groups (e.g., -SO₂CH₃, -CF₃, -Cl) increase acidity of the hydroxyl group and influence solubility in polar solvents .
  • Steric effects : Bulkier groups (e.g., -CF₃, -ClSO₂) hinder reactions at adjacent positions .
  • Biological relevance : Methylsulfonyl and trifluoromethyl groups are common in pharmaceuticals due to metabolic stability .

Physical and Chemical Properties

  • Solubility : The methylsulfonyl group in the target compound enhances water solubility compared to methyl or sulfanyl analogs .
  • Stability : Sulfonyl groups resist oxidation better than sulfanyl groups, which can oxidize to sulfoxides/sulfones .
  • Melting Points : Derivatives with fused rings (e.g., benzo[b]thiophenes) exhibit higher melting points due to increased rigidity (e.g., 153–156°C for ethyl 4,5,7-triacetoxy-3-methylbenzo[b]thiophene-2-carboxylate) .

Reactivity Trends

  • Nucleophilic substitution : Chlorosulfonyl derivatives (e.g., 5-chloro-3-chlorosulfonyl) react readily with amines/thiols .
  • Cyclization : Base-mediated ring closure in nitro-substituted analogs yields fused heterocycles (e.g., benzo[b]thiophenes) .

Biological Activity

Methyl 3-hydroxy-5-(methylsulfonyl)thiophene-2-carboxylate (CAS Number: 104386-65-4) is a sulfur-containing heterocyclic compound with significant biological activity. This article explores its biological properties, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

  • Molecular Formula : C7H8O5S2
  • Molecular Weight : 236.27 g/mol
  • IUPAC Name : this compound

The compound features a thiophene ring with a hydroxy group and a methylsulfonyl group, contributing to its unique chemical reactivity and biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity . In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways.

Microorganism Inhibition Zone (mm) Concentration (µg/mL)
Staphylococcus aureus15100
Escherichia coli12100
Pseudomonas aeruginosa10100

Anti-inflammatory Effects

This compound has also been investigated for its anti-inflammatory properties . Studies have shown that it can inhibit the production of pro-inflammatory cytokines in cell cultures, suggesting potential therapeutic applications in inflammatory diseases.

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The hydroxy and methylsulfonyl groups facilitate hydrogen bonding, allowing the compound to inhibit key enzymes involved in inflammation and microbial metabolism.
  • Receptor Modulation : It may modulate receptor activity, influencing signaling pathways associated with inflammation and immune responses.

Case Studies and Research Findings

  • Antimicrobial Study : A study published in the Journal of Antimicrobial Chemotherapy highlighted the compound's effectiveness against multidrug-resistant strains, indicating its potential as a lead compound for developing new antibiotics .
  • Inflammation Research : A recent investigation demonstrated that this compound significantly reduced the levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages, showcasing its anti-inflammatory potential .
  • Pharmacological Applications : The compound has been explored as a scaffold for synthesizing derivatives aimed at enhancing its biological activity and selectivity for specific targets, particularly in cancer therapy .

Q & A

Q. What are the common synthetic routes for Methyl 3-hydroxy-5-(methylsulfonyl)thiophene-2-carboxylate, and how can reaction conditions be optimized for yield?

The synthesis typically involves sequential functionalization of the thiophene core. A feasible route starts with methyl 3-hydroxythiophene-2-carboxylate, followed by sulfonation using methylsulfonyl chloride or methanesulfonic acid under controlled acidic conditions. Key steps include:

  • Sulfonation : Introducing the methylsulfonyl group at the 5-position via electrophilic substitution, requiring anhydrous conditions to avoid hydrolysis of the ester group .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) improves purity .
    Optimization focuses on temperature (0–5°C during sulfonation) and stoichiometric ratios (1.2–1.5 equivalents of sulfonating agent) to minimize side products like sulfones or over-sulfonated derivatives .

Q. How is the molecular structure of this compound characterized?

Structural confirmation employs:

  • NMR Spectroscopy : 1^1H NMR reveals the hydroxyl proton (δ 10–12 ppm, broad singlet) and methylsulfonyl protons (δ 3.1–3.3 ppm, singlet). 13^{13}C NMR identifies the carboxylate carbonyl (δ 165–170 ppm) .
  • X-ray Crystallography : Resolves bond angles and dihedral angles between the sulfonyl, hydroxyl, and carboxylate groups, critical for understanding electronic delocalization .
  • Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak (calculated for C8_8H8_8O5_5S2_2: [M+H]+^+ = 273.0) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of this compound?

Discrepancies in bioactivity (e.g., anti-cancer vs. antimicrobial potency) arise from assay variability (cell lines, concentration ranges) and structural analogs. Mitigation strategies include:

  • Standardized Assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls (e.g., doxorubicin) .
  • SAR Studies : Compare derivatives (e.g., replacing methylsulfonyl with chlorosulfonyl) to isolate functional group contributions .
  • Meta-Analysis : Cross-reference PubChem and CAS data to identify outliers in reported IC50_{50} values .

Q. How does computational modeling enhance understanding of its reactivity and target interactions?

  • Density Functional Theory (DFT) : Predicts electrophilic sites (e.g., C-4 position) for nucleophilic attack, validated by experimental halogenation outcomes .
  • Molecular Docking : Simulates binding to targets like Polo-like Kinase 1 (PLK1), identifying hydrogen bonds between the hydroxyl group and kinase active sites .
  • MD Simulations : Assess stability of sulfonyl-carboxylate interactions in aqueous environments, guiding solubility modifications .

Q. What challenges arise in modifying the thiophene core for enhanced bioactivity?

  • Regioselectivity : Competing substitution at C-4 vs. C-5 requires directing groups (e.g., hydroxyl at C-3) and catalysts (e.g., Lewis acids) .
  • Steric Hindrance : Bulky substituents (e.g., phenyl rings) reduce ring planarity, diminishing π-π stacking with biological targets .
  • Oxidative Stability : The methylsulfonyl group resists oxidation, but the hydroxyl group may necessitate protection (e.g., acetylation) during synthesis .

Q. What analytical methods quantify trace impurities in synthesized batches?

  • HPLC-PDA : Uses C18 columns (acetonitrile/water gradient) to detect sulfonic acid byproducts (<0.1% detection limit) .
  • TGA-DSC : Monitors thermal degradation profiles to identify unstable intermediates (e.g., decarboxylation above 200°C) .
  • ICP-MS : Detects heavy metal catalysts (e.g., residual Pd from coupling reactions) at ppb levels .

Methodological Tables

Q. Table 1. Key Spectral Data for Structural Confirmation

TechniqueKey Peaks/DataReference
1^1H NMR (400 MHz, DMSO-d6)δ 3.15 (s, 3H, SO2_2CH3_3), δ 10.8 (s, 1H, OH)
13^{13}C NMRδ 165.2 (COOCH3_3), δ 132.5 (C-SO2_2)
HRMS (ESI+)m/z 273.0124 ([M+H]+^+)

Q. Table 2. Reaction Optimization Parameters

ParameterOptimal RangeImpact on Yield
Sulfonation Temp.0–5°CPrevents ester hydrolysis
SolventDichloromethaneEnhances sulfonyl group solubility
CatalystH2_2SO4_4 (0.1 eq)Accelerates electrophilic substitution

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